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Ac-RLR-AMC (trifluoroacetate salt)

Cat. No.: B10795829
M. Wt: 756.8 g/mol
InChI Key: CEEMPRHZPRGAAK-RGRVRPFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Fluorogenic Peptide Substrates in Enzymatic Studies

Enzymatic studies are fundamental to understanding biological processes in both health and disease. Fluorogenic peptide substrates are powerful tools in this endeavor, offering a convenient and highly sensitive method for assaying enzyme activity. nih.govrsc.org These substrates consist of a peptide sequence recognized by a specific protease, which is chemically linked to a fluorescent molecule, or fluorophore. rsc.org

The basic principle involves fluorescence quenching. In the intact substrate, the fluorophore's signal is suppressed. When a protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. springernature.com This continuous assay method allows for the rapid and convenient kinetic evaluation of proteases. springernature.com

A common design for these substrates utilizes Fluorescence Resonance Energy Transfer (FRET), where a donor fluorophore and an acceptor quencher molecule are positioned on opposite sides of the cleavage site. nih.govnih.gov As long as the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, preventing fluorescence. Cleavage separates the two, restoring the fluorophore's signal. nih.gov This technology has been instrumental in defining the specificities of various proteases and in high-throughput screening for enzyme inhibitors. springernature.com

Overview of Ac-RLR-AMC (trifluoroacetate salt) in Protease Research

Ac-RLR-AMC is a specific type of fluorogenic substrate designed with the peptide sequence Acetyl-Arginine-Leucine-Arginine, linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. biomol.com AMC is a fluorescent dye that, when released, can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength between 440-460 nm. biomol.comglpbio.com

The primary application of Ac-RLR-AMC is in the study of the 26S proteasome, a complex protein assembly responsible for degrading unwanted or damaged proteins in eukaryotic cells. biomol.com Specifically, this substrate is used to quantify the "trypsin-like" activity of the proteasome, which refers to its ability to cleave proteins after basic amino acid residues like arginine. medchemexpress.comhellobio.com The cleavage of the R-AMC amide bond by the proteasome releases the fluorescent AMC group, allowing for the quantification of this specific enzymatic activity. hellobio.com Its low K_m value (78 μM) and high specific activity make it a sensitive substrate for kinetic analysis and inhibitor screening. hellobio.combachem.com

The utility of Ac-RLR-AMC extends to research on the ubiquitin-proteasome system and its role in various cellular processes and diseases. For instance, it has been used to investigate the effects of natural compounds on proteasome activity and to study the role of specific proteasome subunits in processes like aging under conditions of proteotoxic stress.

PropertyValue
Full Name (S)-2-acetamido-5-guanidino-N-((S)-1-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pentanamide, 2,2,2-trifluoroacetate salt biomol.com
Synonyms Ac-Arg-Leu-Arg-AMC, Ac-Arg-Leu-Arg-7-amino-4-Methylcoumarin biomol.com
Molecular Formula C₃₀H₄₆N₁₀O₆ · XCF₃COOH biomol.com
Excitation Maximum 380 nm biomol.comglpbio.com
Emission Maximum 440-460 nm biomol.comglpbio.com
Primary Application Fluorogenic substrate for measuring the trypsin-like activity of the 20S/26S proteasome hellobio.com

Rationale for the Trifluoroacetate (B77799) Salt Form in Academic Applications

Peptides like Ac-RLR-AMC are frequently supplied as trifluoroacetate (TFA) salts, a direct consequence of the purification methods used in their synthesis. ambiopharm.comgenscript.comresearchgate.net Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. genscript.comresearchgate.net In the final stages of SPPS, trifluoroacetic acid is used to cleave the newly synthesized peptide from its solid support resin. ambiopharm.comgenscript.com

Furthermore, reverse-phase high-performance liquid chromatography (RP-HPLC), the primary technique for purifying synthetic peptides, often employs TFA in the mobile phase. ambiopharm.comgenscript.com TFA acts as an ion-pairing agent, binding to the positively charged groups on the peptide (such as the side chains of arginine and the free N-terminus) to form TFA salts. genscript.comnih.gov This process is crucial for achieving high-purity peptide preparations. genscript.com

While the TFA counterions can sometimes influence the biological or physicochemical properties of a peptide, for many in vitro biochemical assays, the TFA salt form is widely accepted and used. genscript.comnih.gov The presence of the TFA salt enhances the solubility and stability of the lyophilized (freeze-dried) peptide, which is typically stored at -20°C. biomol.comchemimpex.com Although it is possible to exchange the TFA counterion for others like acetate (B1210297) or hydrochloride through additional processing steps, the TFA salt is the most common and direct product from standard synthesis and purification protocols. ambiopharm.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47F3N10O8 B10795829 Ac-RLR-AMC (trifluoroacetate salt)

Properties

Molecular Formula

C32H47F3N10O8

Molecular Weight

756.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)/t21-,22-,23-;/m0./s1

InChI Key

CEEMPRHZPRGAAK-RGRVRPFLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Mechanistic Principles of Ac Rlr Amc Fluorogenic Detection

Enzymatic Hydrolysis and Fluorophore Release

The core of the Ac-RLR-AMC detection method lies in the highly specific enzymatic hydrolysis of the molecule, which directly leads to the release of a fluorescent component. This process is initiated by the recognition of the peptide sequence of the substrate by a specific protease.

Cleavage of the Amide Bond by Proteases

Ac-RLR-AMC, which stands for Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin, is a synthetic peptide substrate. The peptide sequence, Arg-Leu-Arg, is specifically recognized by proteases with trypsin-like activity. medchemexpress.combiomol.com The 26S proteasome, a large protein complex responsible for protein degradation within cells, possesses such trypsin-like activity and is a primary target for assays utilizing this substrate. medchemexpress.combiomol.comnih.gov

The catalytic mechanism of these proteases, which are typically serine proteases, involves the hydrolysis of the amide bond linking the C-terminal arginine of the peptide to the 7-amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. nih.govnih.gov This cleavage is a highly specific enzymatic reaction. One proposed mechanism for the cleavage of amides by serine proteases suggests a concerted, SN2-like reaction. In this model, a proton is abstracted from the serine residue in the enzyme's active site by a histidine residue, which then donates the proton to the nitrogen atom of the AMC leaving group. This occurs concurrently with the nucleophilic attack of the serine oxygen on the carbonyl carbon of the substrate's arginine. nih.govnih.govpnas.orgpnas.org This process results in the breaking of the amide bond and the formation of a covalent acyl-enzyme intermediate, while releasing the AMC molecule. nih.govnih.gov

Liberation of 7-amino-4-methylcoumarin (AMC)

Prior to enzymatic cleavage, the Ac-RLR-AMC molecule is essentially non-fluorescent or exhibits very weak fluorescence. iris-biotech.de This is because the fluorescent properties of the AMC group are quenched when it is part of the larger peptide structure through the amide linkage. iris-biotech.de

Upon hydrolysis of the amide bond by a protease, 7-amino-4-methylcoumarin (AMC) is liberated as a free molecule. medchemexpress.combiomol.comiris-biotech.de The release of AMC from the quenching environment of the peptide results in a significant increase in its fluorescence quantum yield. iris-biotech.de This dramatic increase in fluorescence, which can be in the order of several hundred-fold, is the key to the sensitivity of this detection method. iris-biotech.de

Spectroscopic Properties of the Released Fluorophore

The liberated 7-amino-4-methylcoumarin possesses distinct spectroscopic properties that allow for its detection and quantification.

Excitation and Emission Maxima of AMC

Free 7-amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore. While the exact excitation and emission maxima can vary slightly depending on the solvent and pH conditions, they are generally found in the ultraviolet and blue regions of the electromagnetic spectrum, respectively. aatbio.comfluorofinder.commedchemexpress.comanaspec.com The fluorescence of AMC is readily measurable using standard laboratory fluorometers. medchemexpress.com

Spectroscopic Properties of 7-amino-4-methylcoumarin (AMC)

ParameterValueReference
Excitation Maximum (λex)~341-351 nm aatbio.commedchemexpress.comanaspec.com
Emission Maximum (λem)~430-445 nm fluorofinder.commedchemexpress.comanaspec.com
Molar Extinction Coefficient (ε)Request from provider aatbio.com
Quantum Yield (Φ)Can be high for related compounds researchgate.net

Quantitative Fluorescence Measurement for Enzymatic Activity

The intensity of the fluorescence emitted by the liberated AMC is directly proportional to the amount of AMC produced. Consequently, by measuring the increase in fluorescence over time, the rate of the enzymatic reaction can be determined. nih.govmedchemexpress.com This allows for the quantitative measurement of the activity of the specific protease that cleaves the Ac-RLR-AMC substrate. medchemexpress.combiomol.comnih.govmedchemexpress.com

The assay is typically performed by incubating the enzyme source (e.g., purified enzyme or cell lysate) with a known concentration of Ac-RLR-AMC. The fluorescence is then monitored at the emission maximum of AMC (around 440-460 nm) while exciting at a wavelength near its excitation maximum (around 380 nm). medchemexpress.combiomol.comnih.govmedchemexpress.com The rate of increase in fluorescence provides a direct measure of the enzyme's activity, which can be expressed in units such as relative fluorescence units per minute.

Compound Index

Application in Proteasome Activity Profiling

Quantification of 26S Proteasome Trypsin-Like Activity

The 26S proteasome is a large, ATP-dependent complex responsible for degrading ubiquitinated proteins, playing a central role in numerous cellular processes. nih.govsigmaaldrich.com It consists of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate substrates into the core. nih.gov The trypsin-like activity of the 26S proteasome is one of its three major proteolytic activities, alongside chymotrypsin-like and caspase-like (or PGPH) activities. nih.govnih.gov

Ac-RLR-AMC is specifically designed as a fluorogenic substrate to measure this trypsin-like activity. medchemexpress.comnih.gov The assay's principle relies on the cleavage of the peptide bond after the final Arginine (R) residue by the β2 subunit of the proteasome, which frees the AMC fluorophore. The increase in fluorescence, typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity. medchemexpress.comlabchem.com.my

Research has utilized Ac-RLR-AMC to study the effects of various compounds on 26S proteasome activity. For instance, it was used to demonstrate that certain flavonoids can inhibit the trypsin-like activity of the 26S proteasome isolated from pig red blood cells. nih.gov Such assays are crucial for screening potential proteasome inhibitors, which have therapeutic applications. nih.govuniversiteitleiden.nl Furthermore, studies have noted that assessing 26S proteasome activity with fluorogenic substrates like Ac-RLR-AMC requires the presence of ATP, as the functions of the 19S regulatory particle are ATP-dependent. nih.gov

Assessment of 20S Proteasome Core Trypsin-Like Activity

The 20S proteasome is the catalytic core of the 26S complex but can also exist and function independently to degrade oxidized and unfolded proteins in an ATP-independent manner. nih.govaatbio.com It is composed of four stacked heptameric rings, with the inner two rings containing the catalytically active β-subunits. aatbio.com The trypsin-like activity resides in the β2 subunit. stressmarq.com

Ac-RLR-AMC is also employed to measure the trypsin-like activity of the purified 20S proteasome. nih.govnih.gov Studies have shown that the presence of proteasome activators, such as PA28γ, can significantly enhance the hydrolysis of Ac-RLR-AMC by the 20S proteasome. nih.gov One study found that PA28γ binding to the 20S proteasome increased the catalytic efficiency (kcat/Km) of the trypsin-like site by over 13-fold, demonstrating a substantial increase in both catalytic affinity and the maximum rate of proteolysis. nih.gov

Interestingly, other research has explored how assay conditions, such as ATP concentration, can impact the degradation of fluorogenic substrates by the 20S proteasome. While ATP is essential for the 26S complex, high concentrations were found to dose-dependently decrease the degradation of substrates like Ac-RLR-AMC by purified 20S proteasomes. nih.gov This highlights the importance of optimizing assay conditions to accurately reflect the activity of the specific proteasome form being studied.

Differentiation from Other Proteasome Active Sites

To gain a comprehensive understanding of proteasome function, it is essential to measure the activity of all three of its catalytic sites distinctly. nih.gov The use of site-specific fluorogenic substrates allows researchers to parse these individual activities.

Comparison with Chymotrypsin-Like Site Substrates (e.g., Suc-LLVY-AMC)

The chymotrypsin-like activity, associated with the β5 subunit, is often considered the most dominant proteolytic activity of the proteasome. nih.govnih.gov The most commonly used fluorogenic substrate to measure this activity is Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC). nih.govubpbio.comfocusbiomolecules.com Upon cleavage by the β5 subunit, this substrate releases AMC, which can be detected fluorometrically. innopep.com

By using Ac-RLR-AMC and Suc-LLVY-AMC in parallel assays, researchers can create a profile of the proteasome's two major peptidase activities. This approach is standard in studies investigating how various factors, such as inhibitors or activators, differentially affect proteasome function. For example, studies on flavonoids and other natural compounds have used both substrates to determine the specific inhibitory profile against the different active sites of the 26S proteasome. nih.gov

SubstrateTarget Proteasome ActivityTypical Peptide SequenceAssociated Catalytic Subunit
Ac-RLR-AMCTrypsin-LikeAc-Arg-Leu-Argβ2
Suc-LLVY-AMCChymotrypsin-LikeSuc-Leu-Leu-Val-Tyrβ5

Comparison with Caspase-Like Site Substrates (e.g., Ac-nLPnLD-AMC)

The caspase-like activity, also known as post-glutamyl peptide hydrolase (PGPH) activity, is catalyzed by the β1 subunit of the proteasome. nih.gov This site preferentially cleaves after acidic amino acid residues like aspartate and glutamate. researchgate.net A specific substrate developed to measure this activity is Ac-nLPnLD-AMC (Ac-Nle-Pro-Nle-Asp-AMC). nih.govmedchemexpress.com This substrate is cleaved by the caspase-like site of both 26S and 20S proteasomes, releasing fluorescent AMC.

Methodological Frameworks for Ac Rlr Amc Based Assays

Kinetic Characterization of Proteasomal Activities

The use of Ac-RLR-AMC is fundamental in characterizing the kinetic properties of the proteasome, providing insights into its efficiency and mechanism of action.

Determination of Enzyme Reaction Rates

The primary application of Ac-RLR-AMC is in determining the rate of proteasomal enzyme reactions. This is achieved by monitoring the increase in fluorescence over time as the proteasome cleaves the substrate and releases AMC. nih.gov The rate of this reaction is directly proportional to the proteasome's activity.

Assay Principle: The assay is typically performed in a multi-well plate format. ubpbio.com The reaction mixture includes the proteasome enzyme, the Ac-RLR-AMC substrate, and a suitable buffer. The fluorescence of the released AMC is measured at regular intervals using a fluorometer with excitation and emission wavelengths typically around 380 nm and 440-460 nm, respectively. medchemexpress.combiomol.comlabchem.com.my The rate of the reaction is then calculated from the linear portion of the fluorescence versus time plot. ubpbio.com

Factors Influencing Reaction Rates: Several factors can influence the measured reaction rate, including:

Enzyme Concentration: The reaction rate is directly proportional to the concentration of active proteasome. nih.gov

Substrate Concentration: At low concentrations, the reaction rate increases with substrate concentration. However, at high concentrations, the enzyme becomes saturated, and the rate reaches a maximum (Vmax). wikipedia.orgsketchy.com

Temperature and pH: Like most enzymatic reactions, proteasome activity is sensitive to temperature and pH, which must be optimized and controlled. wikipedia.org

Presence of Activators or Inhibitors: Compounds that modulate proteasome activity will alter the reaction rate. For instance, ATP and Mg2+ can influence the degradation of fluorogenic substrates by the 20S proteasome. nih.gov

Calculation of Michaelis-Menten Kinetic Parameters (e.g., Km)

A key aspect of characterizing an enzyme is the determination of its Michaelis-Menten parameters, particularly the Michaelis constant (Km) and the maximum reaction velocity (Vmax). wikipedia.orgsketchy.com Ac-RLR-AMC, with its low Km value and high specific activity, is a suitable substrate for these kinetic analyses. as-1.co.jp

Michaelis-Menten Equation: The relationship between the initial reaction velocity (v), the substrate concentration ([S]), Vmax, and Km is described by the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) libretexts.org

Determining Km and Vmax: To determine Km and Vmax, a series of experiments are conducted where the initial reaction rate is measured at various concentrations of Ac-RLR-AMC. The resulting data of reaction velocity versus substrate concentration are then plotted. sketchy.com This plot, known as a Michaelis-Menten plot, typically shows a hyperbolic curve. sketchy.com

Vmax is the plateau of the curve, representing the maximum rate of the reaction when the enzyme is saturated with the substrate. sketchy.com

Km is the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orgsketchy.com A lower Km value indicates a higher affinity of the enzyme for the substrate. sketchy.com

These parameters can be more accurately determined by linearizing the Michaelis-Menten equation, for example, through a Lineweaver-Burk plot (a plot of 1/v versus 1/[S]). libretexts.org

Protease Inhibitor Screening and Characterization

Ac-RLR-AMC is an invaluable tool for the discovery and characterization of proteasome inhibitors, which have significant therapeutic potential, particularly in cancer treatment.

Development of Inhibition Assays

The development of robust and reliable inhibition assays is the first step in screening for new proteasome inhibitors. Ac-RLR-AMC-based assays are well-suited for this purpose due to their simplicity, sensitivity, and adaptability to a high-throughput format.

Assay Setup: A typical inhibition assay involves measuring the activity of the proteasome in the presence and absence of a potential inhibitor. The reaction mixture will contain the proteasome, Ac-RLR-AMC, and the test compound. A decrease in the rate of AMC release compared to a control reaction without the inhibitor indicates that the compound has inhibitory activity. ubpbio.com

Controls are crucial in these assays:

Positive Control: A known proteasome inhibitor (e.g., MG132) is used to ensure the assay is working correctly. ubpbio.com

Negative Control: A reaction with no inhibitor is used to establish the baseline proteasome activity.

Blank: A reaction with no enzyme is used to account for any background fluorescence.

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

Once a compound is identified as a potential inhibitor, its potency is quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Procedure for IC50 Determination: To determine the IC50, a dose-response curve is generated by measuring the proteasome activity over a range of inhibitor concentrations. The percentage of inhibition is calculated for each concentration relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following table illustrates a hypothetical dataset for determining the IC50 of a compound:

Inhibitor Concentration (nM)Proteasome Activity (RFU/min)% Inhibition
0 (Control)10000
185015
1060040
5051049
10025075
50010090
10005095

RFU = Relative Fluorescence Units

From this data, the IC50 value would be interpolated as the concentration at which 50% inhibition is observed, which is approximately 52 nM.

High-Throughput Screening (HTS) Applications

The simplicity and sensitivity of the Ac-RLR-AMC assay make it highly amenable to high-throughput screening (HTS), a process used to rapidly assess large libraries of chemical compounds for their ability to modulate the activity of a biological target like the proteasome. nih.gov

Adaptation for HTS: For HTS, the assay is miniaturized and automated, typically using 384- or 1536-well microplates. nih.gov Robotic systems are used for liquid handling, and plate readers capable of rapid kinetic fluorescence measurements are employed to acquire data from thousands of wells in a short period.

The HTS workflow generally involves:

Compound Library Plating: A library of diverse small molecules is dispensed into the microplates.

Reagent Addition: The proteasome enzyme and Ac-RLR-AMC substrate are added to each well to initiate the reaction.

Incubation and Detection: The plates are incubated, and the fluorescence is measured over time.

Data Analysis: Automated software is used to calculate reaction rates and identify "hits" – compounds that significantly inhibit (or in some cases, activate) proteasome activity.

Experimental Design Considerations for In Vitro Assays

The successful use of Ac-RLR-AMC in in vitro assays hinges on careful experimental design, particularly concerning the optimization of buffer conditions, temperature, and reactant concentrations.

Buffer Composition and pH Optimization

The composition and pH of the assay buffer are critical for ensuring optimal enzyme activity and the stability of the fluorescent signal. While specific buffer compositions can vary depending on the enzyme source (purified proteasome or cell lysate), a common approach involves using buffers that maintain a physiological pH, typically around 7.5 to 8.0. For instance, HEPES and Tris-HCl buffers are frequently employed. nih.gov

The addition of certain reagents to the buffer can also be crucial. For example, dithiothreitol (B142953) (DTT) is often included to maintain a reducing environment, which can be important for the stability and activity of certain proteases. nih.gov The presence of detergents like NP40 or bovine serum albumin (BSA) might also be necessary in some assay formats to prevent non-specific binding and improve signal stability. nih.gov The choice of buffer and its components should be empirically determined to maximize the signal-to-noise ratio for the specific enzymatic reaction being studied.

Temperature Control in Enzymatic Reactions

Enzymatic reactions are highly sensitive to temperature fluctuations. The hydrolysis of Ac-RLR-AMC by proteasomes is typically conducted under controlled temperature conditions to ensure reproducible and accurate measurements of enzyme activity. Most in vitro proteasome activity assays are performed at 37°C to mimic physiological conditions. nih.gov

Maintaining a constant and uniform temperature across all samples throughout the incubation period is essential. The use of temperature-controlled plate readers or water baths is standard practice. nih.govmedchemexpress.com Deviations from the optimal temperature can significantly alter the rate of the enzymatic reaction, leading to either an underestimation or overestimation of protease activity. Therefore, precise temperature control is a non-negotiable aspect of assay design.

Substrate and Enzyme Concentration Optimization

The concentrations of both the substrate, Ac-RLR-AMC, and the enzyme are key parameters that must be optimized to ensure the assay is running under appropriate kinetic conditions. researchgate.net The goal is typically to use a substrate concentration that is sufficient to ensure the reaction velocity is proportional to the enzyme concentration, ideally within the initial linear range of the reaction. researchgate.net

For Ac-RLR-AMC, a fluorogenic substrate for the 26S proteasome, the concentration used in assays can influence the sensitivity and linearity of the results. nih.gov It is common to perform initial experiments to determine the Michaelis-Menten constant (Km) for the substrate with the specific enzyme preparation. researchgate.net This allows for the selection of a substrate concentration, often at or near the Km value, that provides a robust and sensitive measurement of enzyme activity. researchgate.net Similarly, the enzyme concentration should be titrated to ensure that the rate of substrate cleavage is linear over the desired time course of the assay. researchgate.net

Preparation of Enzymatic Samples for Assay Execution

The source of the enzyme is a critical determinant in the design and interpretation of Ac-RLR-AMC based assays. The compound can be used with both highly purified enzyme preparations and complex mixtures found in cell lysates.

Utilization of Purified Proteasomes

Assays employing purified 20S or 26S proteasomes offer a controlled system to study the intrinsic activity of the enzyme and the effects of specific inhibitors or activators. nih.govmedchemexpress.comnih.govnih.govnih.govnih.gov The use of purified proteasomes minimizes the potential for off-target cleavage of Ac-RLR-AMC by other proteases that may be present in cruder preparations. biomol.com

The measurement of proteasome activity with purified enzymes typically involves incubating a known amount of the proteasome with the Ac-RLR-AMC substrate in an optimized assay buffer. nih.gov The release of the fluorescent AMC group is then monitored over time to determine the reaction rate. labchem.com.my This approach is particularly valuable for detailed kinetic studies and for screening potential modulators of proteasome activity.

Table 1: Example of Purified Proteasome Assay Parameters

Parameter Value Reference
Enzyme Purified 20S/26S Proteasome nih.govbiomol.com
Substrate Ac-RLR-AMC labchem.com.mybioscience.co.ukbiosynth.commedchemexpress.com
Excitation/Emission 380 nm / 440-460 nm labchem.com.mymedchemexpress.comnih.gov
Incubation Time Varies (e.g., up to 2 hours) nih.gov

Analysis in Cell Lysates (e.g., HEK-293T, EL-4, BV-2)

Measuring proteasome activity directly in cell lysates provides a more physiologically relevant context, reflecting the enzymatic activity within a cellular environment. nih.govmedchemexpress.comnih.govnih.govnih.govresearchgate.net Cell lines such as Human Embryonic Kidney 293T (HEK-293T) cells, EL-4 (mouse lymphoma), and BV-2 (mouse microglia) are commonly used for this purpose. nih.govnih.govresearchgate.net

To prepare cell lysates, cells are harvested and then lysed using various methods, such as sonication or detergent-based buffers, to release the intracellular contents, including the proteasomes. The total protein concentration of the lysate is determined to normalize the enzymatic activity. The lysate is then incubated with Ac-RLR-AMC, and the fluorescence is measured. It is important to note that crude lysates may contain other proteases that could potentially cleave the substrate, leading to background signal. biomol.com Therefore, the use of specific proteasome inhibitors as negative controls is crucial to ensure that the measured activity is indeed from the proteasome. nih.govbiomol.com

Table 2: Cell Lines Used in Ac-RLR-AMC Assays

Cell Line Organism Cell Type Application in Research References
HEK-293T Human Embryonic Kidney Transfection, protein expression, peptidomics nih.gov

Substrate Specificity and Structure Activity Relationships

The Role of the RLR Peptide Sequence in Protease Recognition

The specificity of a protease for its substrate is largely determined by the amino acid sequence of the peptide. In the case of Ac-RLR-AMC, the tripeptide sequence Arg-Leu-Arg is critical for its recognition and cleavage by the proteasome. The proteasome is a multi-catalytic complex with different active sites, including chymotrypsin-like, trypsin-like, and caspase-like activities. nih.govnih.govpromega.com The trypsin-like sites preferentially cleave after basic amino acid residues such as arginine (Arg) and lysine (B10760008) (Lys). peakproteins.comunc.edu

Amino Acid Preferences for Trypsin-Like Proteasomal Activity

The eukaryotic 20S proteasome possesses three distinct types of proteolytic sites: chymotrypsin-like, trypsin-like, and caspase-like. nih.gov The trypsin-like sites, located at the β2 subunits, are responsible for cleaving peptide bonds following basic amino acid residues. nih.gov This preference is due to the presence of negatively charged amino acids in the S1 binding pocket of the β2 subunit, which electrostatically interact with the positively charged side chains of arginine or lysine.

The design of Ac-RLR-AMC directly exploits this preference. The C-terminal arginine is positioned for cleavage by the trypsin-like active site. Research has shown that while chymotrypsin-like activity is often considered the most dominant in protein degradation, the trypsin-like and caspase-like sites also play significant biological roles. nih.gov The use of specific substrates like Ac-RLR-AMC allows for the individual assessment of these different proteolytic activities within the proteasome complex. nih.gov

Comparative Analysis with Other Synthetic Peptide Substrates

A variety of synthetic fluorogenic substrates are available to probe the different activities of the proteasome. These substrates typically consist of a short peptide sequence linked to a fluorescent reporter group like AMC or aminoluciferin. promega.comnih.gov

For instance, substrates like Suc-LLVY-AMC and Z-LLE-AMC are used to measure the chymotrypsin-like and caspase-like activities of the proteasome, respectively. nih.govnih.gov Suc-LLVY-AMC is cleaved after a large hydrophobic residue (Tyrosine), characteristic of chymotrypsin-like activity, while Z-LLE-AMC is cleaved after an acidic residue (Glutamate), a feature of caspase-like activity.

Other substrates for trypsin-like activity include Boc-LRR-AMC and Z-ARR-AMC. ubpbio.cominvivochem.com These share the common feature of having basic residues (Arginine) at the P1 position. The choice of blocking group at the N-terminus (e.g., Acetyl-, Boc-, Z-) and the specific amino acid sequence can influence the substrate's solubility, cell permeability, and kinetic properties. For example, some studies have utilized substrates with the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore, which offers enhanced fluorescence sensitivity compared to AMC, allowing for the use of lower enzyme and substrate concentrations. nih.gov The development of luminogenic substrates, such as those used in the Proteasome-Glo™ assays (e.g., Z-LRR-aminoluciferin for trypsin-like activity), provides an alternative with high sensitivity and a simplified protocol. promega.com

The table below provides a comparison of Ac-RLR-AMC with other commonly used fluorogenic protease substrates.

Substrate NamePeptide SequenceProtease Activity MeasuredFluorophore
Ac-RLR-AMC Ac-Arg-Leu-ArgTrypsin-likeAMC
Suc-LLVY-AMCSuc-Leu-Leu-Val-TyrChymotrypsin-likeAMC
Z-LLE-AMCZ-Leu-Leu-GluCaspase-likeAMC
Boc-LRR-AMCBoc-Leu-Arg-ArgTrypsin-likeAMC
Z-ARR-AMCZ-Ala-Arg-ArgTrypsin-likeAMC
Ac-ANW-AMCAc-Ala-Asn-TrpChymotrypsin-like (immuno)AMC
Z-VAD-AFCZ-Val-Ala-AspCaspaseAFC
Z-DEVD-AMCZ-Asp-Glu-Val-AspCaspase-3AMC

Rational Design Principles for Fluorogenic Protease Substrates

The design of effective and specific fluorogenic protease substrates is guided by several key principles. nih.gov A fundamental aspect is the incorporation of a peptide sequence that is selectively recognized and cleaved by the target protease. nih.gov This often involves knowledge of the protease's substrate specificity, which can be determined through techniques like peptide library screening. nih.gov

The choice of the fluorophore and its linkage to the peptide is also critical. The fluorophore should be quenched or non-fluorescent when attached to the peptide and exhibit a strong increase in fluorescence upon cleavage. nih.gov The AMC fluorophore is widely used due to its favorable spectral properties and the significant fluorescence enhancement upon hydrolysis of the amide bond. biosynth.com

Contributions to Biological and Biomedical Research

Investigations into the Ubiquitin-Proteasome System (UPS)

Ac-RLR-AMC, also known as Ac-Arg-Leu-Arg-AMC, is a synthetic peptide linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). glpbio.combiomol.com This design makes it a valuable tool for studying the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells. frontiersin.org The 26S proteasome, a key component of the UPS, possesses multiple proteolytic activities, including trypsin-like, chymotrypsin-like, and caspase-like activities. medchemexpress.comnih.gov

Ac-RLR-AMC is specifically designed as a substrate for the trypsin-like activity of the proteasome. biomol.commedchemexpress.commedchemexpress.com When the proteasome cleaves the peptide bond in Ac-RLR-AMC, the AMC molecule is released. glpbio.combiomol.com In its bound state, the fluorescence of AMC is quenched; however, upon release, it emits a detectable fluorescent signal. biosynth.com The intensity of this fluorescence is directly proportional to the rate of substrate cleavage, thus providing a quantitative measure of the proteasome's trypsin-like activity. biomol.commedchemexpress.commedchemexpress.com This allows researchers to investigate the function and regulation of the 26S proteasome under various conditions.

PropertyDescription
Full Name Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin, trifluoroacetate (B77799) salt
Synonyms Ac-Arg-Leu-Arg-AMC, Ac-RLR-AMC
Molecular Formula C30H46N10O6 · xCF3COOH
Fluorescent Reporter 7-amino-4-methylcoumarin (AMC)
Excitation/Emission Maxima ~380 nm / ~440-460 nm
Target Enzyme Activity Trypsin-like activity of the proteasome

Elucidation of Protein Degradation Pathways in Cellular Homeostasis

The ubiquitin-proteasome system is responsible for the degradation of approximately 70% of all intracellular proteins in proliferating cultured cells, playing a critical role in maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key signaling proteins. frontiersin.org The timely and selective removal of proteins is essential for a multitude of cellular functions. frontiersin.orgnih.gov

The use of fluorogenic substrates like Ac-RLR-AMC allows for the real-time monitoring of proteasome activity, providing insights into the dynamics of protein degradation. frontiersin.org By measuring changes in proteasome activity in response to various stimuli or in different cellular states, researchers can better understand how protein degradation pathways are regulated to maintain cellular health. nih.gov For instance, studies have shown that the degradation of short fluorogenic substrates by the 20S proteasome can be modulated by factors such as ATP levels, indicating a complex regulatory network. nih.gov

Studies on Proteasome-Associated Cellular Processes

The proteasome's role extends beyond simple protein removal; it is intricately linked to a wide array of fundamental cellular processes. These include cell cycle progression, signal transduction, and apoptosis (programmed cell death). The regulated degradation of specific proteins is a key mechanism for controlling these events.

By employing Ac-RLR-AMC and other specific substrates, researchers can dissect the involvement of the proteasome's different catalytic activities in these processes. For example, the inhibition of proteasomal degradation has been shown to induce apoptosis in tumor cells, highlighting the proteasome's role in cell survival and proliferation. nih.gov Furthermore, the activity of the proteasome is crucial for processes like neuronal cell migration and synaptic remodeling.

Facilitation of Drug Discovery for Proteasome Modulators

The critical role of the proteasome in cellular function has made it a significant target for drug discovery, particularly in the context of cancer therapy. nih.gov The principle behind this approach is that inhibiting proteasome activity can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately causing cancer cell death. nih.govnih.gov

Ac-RLR-AMC is widely used in high-throughput screening (HTS) assays to identify and characterize new proteasome inhibitors. acs.orgnih.gov In these assays, a large library of chemical compounds is tested for its ability to reduce the fluorescence signal generated from the cleavage of Ac-RLR-AMC by the proteasome. A decrease in fluorescence indicates that a compound is inhibiting the proteasome's trypsin-like activity. This method allows for the rapid and efficient identification of potential drug candidates that can modulate proteasome function. acs.org

Assay ComponentFunction
Ac-RLR-AMC Fluorogenic substrate for trypsin-like activity
Proteasome The enzyme being assayed (e.g., purified 26S or 20S proteasome)
Test Compound Potential proteasome modulator (inhibitor or activator)
Fluorometer Instrument to measure the fluorescence of released AMC

Role in Neurodegenerative Disease Research via Proteasome Activity Modulation

A growing body of evidence implicates dysfunction of the ubiquitin-proteasome system in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov These diseases are often characterized by the accumulation and aggregation of misfolded proteins in neurons, suggesting a failure of the cellular protein clearance machinery. nih.gov

Research using fluorogenic substrates like Ac-RLR-AMC has been pivotal in investigating the status of proteasome activity in the context of these diseases. nih.govnih.gov Studies have measured proteasome activity in post-mortem brain tissue from patients and in various cellular and animal models of neurodegeneration. nih.gov While some studies have reported decreased proteasome activity, others have found it to be unchanged or even increased, possibly as a compensatory response. nih.gov These investigations, facilitated by tools like Ac-RLR-AMC, are crucial for understanding the complex role of the UPS in neurodegeneration and for developing therapeutic strategies aimed at modulating proteasome activity to clear toxic protein aggregates. cornell.edu

Technical Considerations for Optimal Research Utilization

Influence of the Trifluoroacetate (B77799) Counterion on Experimental Outcomes

The trifluoroacetate (TFA) counterion, a remnant of the purification process, can significantly impact experimental results, particularly in cell-based and in vivo studies. nih.govnih.gov

Residual TFA can be toxic to cells, even at low concentrations, and may inhibit cell proliferation. genscript.comnih.gov This can lead to misinterpretation of data, where an observed effect might be due to the TFA salt rather than the peptide itself. genscript.com In some cases, TFA has been shown to induce inflammatory responses or alter the secondary structure of peptides, which could affect their biological activity. nih.govgenscript.com

To mitigate the undesirable effects of TFA, it is often necessary to perform a salt exchange to a more biocompatible counterion, such as acetate (B1210297) or chloride. molecularcloud.orginnovagen.com Common methods for salt exchange include:

Reverse-Phase HPLC: The peptide can be re-purified using a mobile phase containing a different acid, such as acetic acid. nih.govlifetein.com

Ion-Exchange Chromatography: Using an anion exchange resin can effectively replace TFA ions with the desired counterion. nih.gov

Lyophilization from Acidic Solutions: Repeatedly dissolving the peptide in a dilute solution of a volatile acid like hydrochloric acid (for chloride salt) or acetic acid (for acetate salt) and then lyophilizing can exchange the counterion. lifetein.comwpmucdn.com

Purity and Stability Requirements for Reproducible Enzymatic Assays

The purity of Ac-RLR-AMC is critical for obtaining accurate and reproducible results. Impurities, such as peptides from incomplete synthesis or by-products of degradation, can interfere with the assay by acting as inhibitors or alternative substrates. A purity of ≥98% is generally recommended for enzymatic assays. medchemexpress.com

The stability of the substrate under assay conditions is also crucial. Ac-RLR-AMC should be stored at -20°C in its lyophilized form. labchem.com.my Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. glpbio.com The substrate is light-sensitive and should be protected from light.

Integration with Complementary Biochemical and Molecular Methodologies

Fluorogenic assays using Ac-RLR-AMC are powerful but can be enhanced when combined with other techniques for more comprehensive data. For example, after identifying potential inhibitors using the fluorogenic assay, their mechanism of action can be further investigated using:

Western Blotting: To assess the levels of specific proteasome subunits or the accumulation of known proteasome substrates. nih.gov

Mass Spectrometry: To confirm the cleavage products and to study the inhibitor's effect on the degradation of a broader range of protein substrates. nih.gov

Activity-Based Probes: These can be used to label and quantify the active proteasome subunits directly, providing a complementary measure of enzyme activity. nih.gov

Emerging Research Avenues and Future Perspectives for Ac Rlr Amc

Advancements in Fluorogenic Substrate Technologies

The foundation of Ac-RLR-AMC's utility lies in its fluorogenic nature. The field of fluorogenic substrate technology is continuously evolving, with a focus on enhancing sensitivity, specificity, and applicability. A significant advancement has been the development of alternative coumarin (B35378) derivatives, such as 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov ACC-based substrates have been shown to possess a higher quantum yield than their AMC counterparts, resulting in a stronger fluorescent signal upon cleavage. nih.gov This enhanced sensitivity allows for the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with rare or difficult-to-purify proteases. nih.gov

Another key area of development is the use of Förster Resonance Energy Transfer (FRET) to design quenched fluorescent substrates. nih.govnih.gov In a FRET-based substrate, a donor fluorophore and a quencher molecule are positioned at different points on the peptide chain. nih.gov When the substrate is intact, the quencher suppresses the fluorescence of the donor. Proteolytic cleavage separates the donor and quencher, leading to a detectable increase in fluorescence. nih.gov This technology offers a versatile platform for designing highly specific substrates for a wide range of endopeptidases. nih.govnih.gov

Furthermore, the development of infrared fluorogenic protease reporters is pushing the boundaries of in vivo imaging. pnas.org These reporters, based on the redesign of infrared fluorescent proteins, become fluorescent upon protease activation without the need for an exogenous cofactor, overcoming limitations of poor signal associated with some FRET-based reporters in living organisms. pnas.org While not yet applied to Ac-RLR-AMC specifically, these advancements in fluorogenic technologies provide a roadmap for the future development of even more powerful tools for studying protease activity.

Potential for Expanded Applications in Diverse Protease Systems

While Ac-RLR-AMC is predominantly recognized as a substrate for the 26S proteasome, its peptide sequence (Arg-Leu-Arg) suggests potential for cleavage by other proteases with trypsin-like specificity, which preferentially cleave after basic amino acid residues like arginine and lysine (B10760008). medchemexpress.combiosynth.com The exploration of Ac-RLR-AMC's utility beyond the proteasome represents a significant avenue for future research. For instance, other fluorogenic substrates with different peptide sequences are routinely used to assay a wide variety of proteases, including caspases, calpains, and matrix metalloproteinases. nih.govnih.gov

The systematic screening of Ac-RLR-AMC against panels of diverse proteases could uncover novel enzymatic targets. This approach, which has been successfully employed with libraries of fluorogenic substrates to profile the specificity of various proteases, could expand the toolkit for researchers studying other proteolytic systems. nih.gov For example, a fluorogenic substrate with a similar peptide sequence, Ac-Arg-Ser-Leu-Lys-AMC, is utilized as a substrate for Site-1 protease, a subtilisin-like protease. echelon-inc.com This highlights the potential for substrates with related sequences to be recognized by different protease families.

The table below illustrates the diversity of fluorogenic substrates and their known protease targets, providing a framework for the potential expanded application of Ac-RLR-AMC.

Substrate NamePeptide SequencePrimary Protease Target(s)
Ac-RLR-AMC Ac-Arg-Leu-Arg26S Proteasome (Trypsin-like activity) medchemexpress.combiosynth.com
Suc-LLVY-AMC Suc-Leu-Leu-Val-Tyr20S/26S Proteasome (Chymotrypsin-like activity)
Z-LLE-AMC Z-Leu-Leu-Glu20S/26S Proteasome (Caspase-like activity)
Ac-DEVD-AMC Ac-Asp-Glu-Val-AspCaspase-3, Caspase-7
Ac-YVAD-AMC Ac-Tyr-Val-Ala-AspCaspase-1
Ac-RSLK-AMC Ac-Arg-Ser-Leu-LysSite-1 Protease echelon-inc.com

Synergistic Application with Activity-Based Probes in Proteomics

A promising frontier in protease research is the combined use of fluorogenic substrates like Ac-RLR-AMC with activity-based probes (ABPs). ABPs are small molecules that covalently bind to the active site of an enzyme, providing a direct measure of its activity. nih.gov In the context of the ubiquitin-proteasome system, ubiquitin-based ABPs have been developed to profile the activity of deubiquitinating enzymes (DUBs) and other components of the ubiquitin machinery.

The synergistic application of Ac-RLR-AMC and ABPs could offer a more comprehensive understanding of protease regulation and function. For instance, in a high-throughput screen for proteasome inhibitors, Ac-RLR-AMC could be used to identify initial "hits" that reduce protease activity. acs.org Subsequently, ABPs could be employed to confirm that these hits are indeed targeting the active site of the proteasome and to profile their selectivity against other proteases. This dual approach would provide a more robust validation of potential inhibitors.

Integration with Advanced Analytical and Imaging Techniques

The inherent sensitivity and real-time readout of Ac-RLR-AMC make it highly amenable to integration with advanced analytical and imaging techniques. High-throughput screening (HTS) is a prime example, where the fluorescence-based assay allows for the rapid testing of large compound libraries to identify modulators of proteasome activity. acs.org The use of alternative fluorophores like rhodamine 110 (Rho110) in similar peptide substrates has been shown to reduce interference from autofluorescent compounds often found in these libraries, a strategy that could be applied to Ac-RLR-AMC-based assays. acs.org

The application of Ac-RLR-AMC in more complex biological models, such as 3D cell cultures and organoids, is an emerging area of interest. These models more accurately mimic the in vivo environment, and the ability to measure protease activity within these structures is crucial for understanding disease progression and drug response. While not yet extensively documented for Ac-RLR-AMC, the use of fluorogenic substrates in 3D culture systems is a growing field.

Advanced imaging techniques, including high-content analysis and live-cell imaging, can leverage the fluorescent signal from Ac-RLR-AMC cleavage to provide spatiotemporal information about protease activity within cells. This allows researchers to visualize where and when specific proteases are active, offering insights into their roles in various cellular processes. The development of fluorogenic probes with far-red and near-infrared emission spectra is particularly exciting for in vivo imaging, as these wavelengths penetrate tissues more effectively and have lower background fluorescence. pnas.orgwiley.com

The table below summarizes the properties of Ac-RLR-AMC that make it suitable for these advanced applications.

PropertyRelevance to Advanced Techniques
Fluorogenic Nature Enables real-time, continuous monitoring of enzyme kinetics. medchemexpress.com
High Sensitivity Allows for the use of low enzyme concentrations, suitable for microplate-based assays and HTS. acs.org
Specific Peptide Sequence Provides a degree of selectivity for trypsin-like proteases, particularly the 26S proteasome. medchemexpress.combiosynth.com
Commercial Availability Facilitates its adoption in a wide range of research applications.
Water Solubility (as trifluoroacetate (B77799) salt) Simplifies the preparation of assay solutions.

Q & A

Q. What are the recommended methods for synthesizing Ac-RLR-AMC (trifluoroacetate salt) in a laboratory setting?

Ac-RLR-AMC is typically synthesized using solid-phase peptide synthesis (SPPS) , where the peptide backbone is assembled stepwise on a resin. The trifluoroacetate counterion is introduced during cleavage from the resin using trifluoroacetic acid (TFA). Post-synthesis, the compound is purified via reverse-phase HPLC and lyophilized to obtain the trifluoroacetate salt form. Critical steps include optimizing cleavage conditions to minimize side reactions and ensuring complete removal of residual TFA .

Q. How should Ac-RLR-AMC be handled and stored to maintain stability?

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to TFA volatility.
  • Storage : Lyophilized powder should be stored at -20°C in a desiccator to prevent hydrolysis. Reconstituted solutions in aqueous buffers (pH 7.4) are stable for 1-2 weeks at 4°C if protected from light. Avoid freeze-thaw cycles to preserve the AMC fluorophore’s integrity .

Q. What experimental controls are essential when using Ac-RLR-AMC as a protease substrate?

  • Negative controls : Include reactions without the enzyme or with a protease inhibitor (e.g., PMSF for serine proteases).
  • Positive controls : Use a well-characterized substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to validate assay conditions.
  • Fluorescence background : Measure baseline fluorescence of the substrate alone to account for auto-hydrolysis or impurities .

Advanced Research Questions

Q. How can researchers optimize enzymatic assay conditions for Ac-RLR-AMC to ensure accurate kinetic measurements?

  • Buffer selection : Use Tris or HEPES buffers (pH 7.4) with 0.01% Triton X-100 to minimize non-specific binding.
  • Temperature control : Maintain 37°C with a thermostatted microplate reader to ensure consistent reaction rates.
  • Substrate concentration : Perform Michaelis-Menten experiments (e.g., 0.1–10 µM substrate) to determine KmK_m and VmaxV_{max}. Fluorescence (ex/em 380/460 nm) should be measured continuously for initial velocity calculations .

Q. What strategies mitigate interference from residual trifluoroacetate in enzymatic assays?

Residual TFA can inhibit enzyme activity or alter pH. Strategies include:

  • Dialysis : Use Slide-A-Lyzer cassettes (3.5 kDa MWCO) to remove TFA from reconstituted peptide solutions.
  • Desalting columns : Pre-treat samples with PD-10 columns equilibrated in assay buffer.
  • Control experiments : Compare activity with/without desalting to quantify interference effects .

Q. How should contradictory data on protease specificity using Ac-RLR-AMC be resolved?

Discrepancies may arise from:

  • Enzyme purity : Validate enzyme activity with a reference substrate (e.g., trypsin with BApNA).
  • Salt effects : Test varying ionic strengths (e.g., 50–150 mM NaCl) to assess sensitivity.
  • Fluorescence quenching : Use internal standards (e.g., free AMC) to normalize signal attenuation caused by assay components .

Q. What advanced techniques characterize the structural integrity of Ac-RLR-AMC post-synthesis?

  • LC-MS : Confirm molecular weight and purity (>95% by HPLC).
  • NMR : Analyze 1H^1\text{H} and 19F^{19}\text{F} spectra to verify the absence of truncated peptides or TFA adducts.
  • Amino acid analysis : Quantify peptide content after acid hydrolysis to validate stoichiometry .

Methodological Notes

  • Counterion considerations : The trifluoroacetate salt form affects peptide solubility and ionic strength. For electrophysiology or crystallography, convert to acetate salt via ion-exchange chromatography .
  • Fluorescence calibration : Prepare a standard curve with free AMC (0–100 nM) to convert fluorescence units to molar concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.